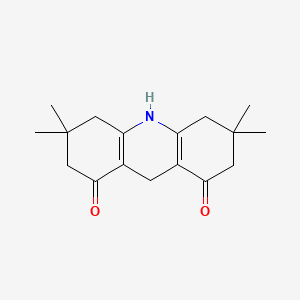
3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Overview
Description
3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound belonging to the acridinedione family
Mechanism of Action
Target of Action
NSC665130, also known as 3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione or 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, primarily targets the Werner (WRN) helicase . The WRN helicase plays crucial roles in cellular proliferation and DNA repair .
Mode of Action
The compound acts as a WRN helicase inhibitor . By inhibiting the activity of the WRN helicase, NSC665130 disrupts the normal functioning of the enzyme, leading to cell cycle arrest and apoptosis in certain leukemia cells .
Biochemical Pathways
Given its target, it likely impacts pathways related toDNA replication and repair . The inhibition of WRN helicase could disrupt these pathways, leading to DNA damage and, ultimately, cell death .
Pharmacokinetics
Pharmacokinetic studies are indispensable for establishing concentration-activity/toxicity relationships and facilitating target identification and new drug discovery .
Result of Action
The inhibition of WRN helicase by NSC665130 results in S-phase cell cycle arrest , disruption of the mitochondrial membrane potential, and decreased expression of the anti-apoptotic factor Bcl-2 . These events are associated with the activation of caspase-3-dependent apoptosis in certain leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield. Advanced techniques such as chromatography and crystallization are often employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted acridinedione derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, derivatives of acridinedione compounds have shown promise as potential drugs. They may exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand their therapeutic potential and develop effective treatments.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for applications in the development of polymers, coatings, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include other acridinedione derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features may confer distinct biological activities or industrial applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-16(2)6-12-10(14(19)8-16)5-11-13(18-12)7-17(3,4)9-15(11)20/h18H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNTJXDUGTLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC3=C(N2)CC(CC3=O)(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327541 | |
| Record name | NSC665130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-77-4 | |
| Record name | NSC665130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the core structure of 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and how does this influence its properties?
A1: This compound features a central acridine moiety. The central ring of this acridine moiety is almost planar, while the two outer rings adopt half-chair conformations. [] This specific conformation can influence the molecule's interactions with other molecules and its overall reactivity. Additionally, a phenyl ring is axially oriented to the central pyridine ring, which can further impact its binding affinity and potential biological activity. []
Q2: How does this compound behave under redox conditions?
A2: Studies using pulse radiolysis have shown that the acridinedione dye can undergo one-electron reduction. [, ] This process generates a radical anion characterized by specific transient optical absorption bands. This radical anion exhibits strong reducing properties, enabling it to participate in electron transfer reactions with molecules like methyl viologen and p-nitroacetophenone. []
Q3: What is the significance of the acid-base properties of this compound?
A3: The compound can exist in neutral, protonated, and deprotonated forms, each exhibiting distinct absorption and emission spectra. [] These forms are dependent on the pH of the environment. Determining the ground- and excited-state pKa values provides insights into the compound's behavior in various biological systems and its potential interactions with biological targets.
Q4: Have any catalytic applications been explored for this compound or its derivatives?
A4: While not directly catalytic, derivatives of this compound, specifically acridine-1,8-dione dyes, have demonstrated high lasing efficiency. [] This property makes them potentially valuable in laser technology and materials science. Additionally, they have shown potential as photoinitiators in the polymerization of acrylates and methacrylates. []
Q5: Are there efficient synthetic routes for producing this compound and its derivatives?
A5: Research highlights the use of CuI nanoparticles as catalysts in the synthesis of this compound derivatives. [] This method allows for a relatively simple and efficient one-pot synthesis of various derivatives, including 9-aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinediones. This approach can be further optimized using microwave irradiation, offering a faster and potentially more environmentally friendly alternative. []
Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A6: Common techniques include X-ray crystallography, which provides detailed structural information, including bond lengths and angles. [] Other techniques include Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. [] These techniques help confirm the identity and purity of the synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
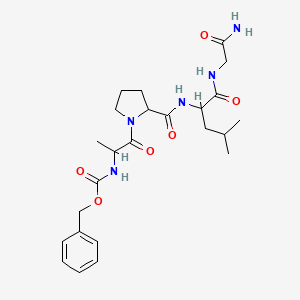
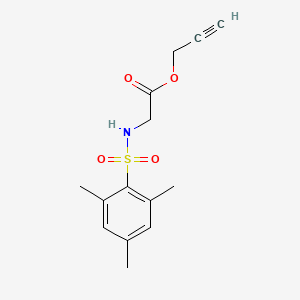
![N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B3829059.png)
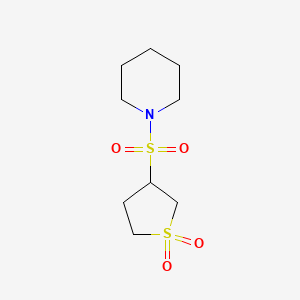
![N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B3829079.png)
![(3-Methoxyphenyl) 2-[4-[2-(3-methoxyphenoxy)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetate](/img/structure/B3829092.png)
![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]-3-methyl-1-buten-1-yl 3-methylbutanoate](/img/structure/B3829096.png)
![2-[(5-Fluoro-2-piperidin-1-ylpyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B3829101.png)
![5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3829115.png)
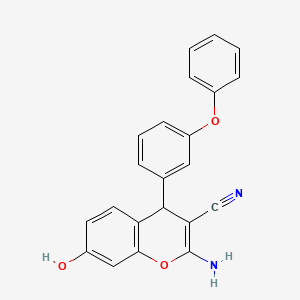
![N-[(Z)-(4-bromophenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3829134.png)
![N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B3829146.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)
